
2-(2-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as 'CMPD101' and is a selective antagonist of the muscarinic acetylcholine receptor subtype M1.
作用机制
CMPD101 is a selective antagonist of the muscarinic acetylcholine receptor subtype M1. This receptor is involved in several physiological processes such as learning and memory, attention, and motor function. By blocking this receptor, CMPD101 can modulate these processes and improve cognitive and motor function.
Biochemical and Physiological Effects:
CMPD101 has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia and to improve motor function in animal models of Parkinson's disease. In addition, CMPD101 has been found to increase dopamine release in the prefrontal cortex, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
CMPD101 has several advantages for lab experiments. It is a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which makes it a useful tool for studying the role of this receptor in physiological processes. In addition, CMPD101 has shown potential therapeutic applications in the treatment of several diseases, which makes it a promising candidate for drug development.
One limitation of CMPD101 is that it has only been tested in animal models. Further research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on CMPD101. One area of interest is the development of more selective antagonists of the muscarinic acetylcholine receptor subtype M1. This could lead to the development of more effective therapies for diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Another area of interest is the development of drugs that target multiple receptors involved in cognitive and motor function. This could lead to more effective therapies with fewer side effects.
Finally, further research is needed to determine the safety and efficacy of CMPD101 in humans. Clinical trials are needed to determine whether CMPD101 is a safe and effective therapy for diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Conclusion:
CMPD101 is a promising compound with potential therapeutic applications in the treatment of several diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It is a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which makes it a useful tool for studying the role of this receptor in physiological processes. Further research is needed to determine its safety and efficacy in humans and to develop more effective therapies for these diseases.
合成方法
CMPD101 can be synthesized by reacting 2-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride to yield CMPD101.
科学研究应用
CMPD101 has shown potential therapeutic applications in the treatment of several diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, CMPD101 has been shown to have antipsychotic effects in animal models of schizophrenia and to improve motor function in animal models of Parkinson's disease.
属性
IUPAC Name |
2-(2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,21-14-7-5-4-6-13(14)17)15(20)18-12-8-10-19(3)11-9-12/h4-7,12H,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXQUEJGIOHYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5197247.png)
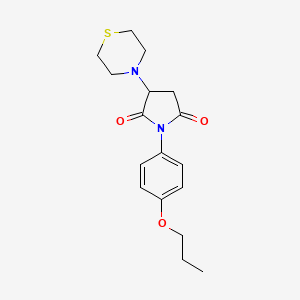
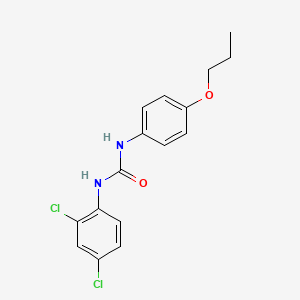
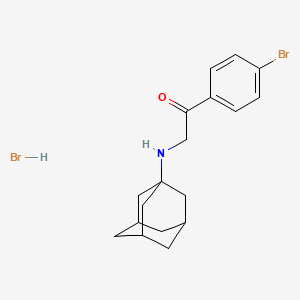
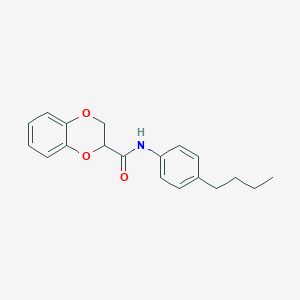
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5197294.png)
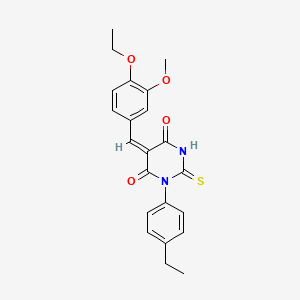
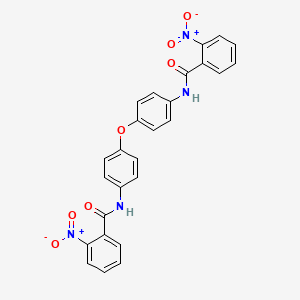
![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5197317.png)

![2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]imidazo[1,2-a]pyridine](/img/structure/B5197353.png)
![6-benzylidene-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5197359.png)
![(3R*,4R*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5197371.png)
![2,2'-methylenebis(3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) diperchlorate](/img/structure/B5197378.png)